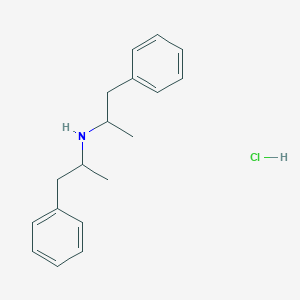
Scopoline Methobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopoline Methobromide, also known as scopolamine methobromide, is a quaternary ammonium salt resulting from the reaction of the amino group of scopolamine with methyl bromide. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is used in various medical applications, including the treatment of peptic ulcers, nausea, vomiting, and motion sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopoline Methobromide is synthesized by reacting scopolamine with methyl bromide. The reaction involves the methylation of the amino group in scopolamine, resulting in the formation of the quaternary ammonium salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of scopolamine, followed by its reaction with methyl bromide. The product is then purified and crystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Scopoline Methobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve moderate temperatures and controlled pH levels.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can result in the formation of scopolamine and methanol.
Hydrolysis: The major products include scopolamine and methyl bromide.
Scientific Research Applications
Scopoline Methobromide has various scientific research applications, including:
Chemistry: Used as a reagent in studying the binding characteristics of muscarinic cholinergic receptors.
Biology: Employed in research on neurotransmission and the effects of muscarinic antagonists.
Medicine: Utilized in the treatment of peptic ulcers, nausea, vomiting, and motion sickness. It is also used to study the pharmacological effects of muscarinic antagonists.
Industry: Applied in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Scopoline Methobromide acts as a muscarinic antagonist by blocking the muscarinic acetylcholine receptors. This action prevents the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. The compound interferes with the communication between the vestibular system and the vomiting center in the brain, thereby preventing nausea and vomiting. It also reduces gastric secretion and inhibits gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: A natural tropane alkaloid with similar anticholinergic properties but differs in its solubility and usage.
Hyoscine Butylbromide: A derivative of scopolamine used for gastrointestinal spasms and motion sickness.
Methscopolamine: A methylated derivative of scopolamine with similar pharmacological effects
Uniqueness
Scopoline Methobromide is unique due to its quaternary ammonium structure, which enhances its stability and solubility compared to its parent compound, scopolamine. This structural modification allows for more effective therapeutic applications, particularly in treating motion sickness and gastrointestinal disorders .
Properties
IUPAC Name |
6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJGZLQZCTDIY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)





![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)



![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
